1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene
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Overview
Description
1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methylbutynyl group, and a pentamethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of pentamethylbenzene with 3-methoxy-3-methylbut-1-yne under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-5-(3-methoxy-3-methylbut-1-yn-1-yl)aniline
- 3-ethynyl-5-(3-methoxy-3-methylbut-1-yn-1-yl)aniline
Uniqueness
1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene is unique due to its pentamethylbenzene core, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
185757-91-9 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-(3-methoxy-3-methylbut-1-ynyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C17H24O/c1-11-12(2)14(4)16(15(5)13(11)3)9-10-17(6,7)18-8/h1-8H3 |
InChI Key |
XGVLFVSZVYSIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C#CC(C)(C)OC)C)C |
Origin of Product |
United States |
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